N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyclohexylsulfanylpropyl)-1-propylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3S2/c1-2-14-25(22,23)20-12-6-8-16(15-20)18(21)19-11-7-13-24-17-9-4-3-5-10-17/h16-17H,2-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUAQZMGFMMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCCSC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a substituted piperidine derivative that has garnered attention for its potential biological activities, particularly as an orexin type 2 receptor agonist. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₇H₂₉N₃O₂S₂
- Molecular Weight : 357.56 g/mol
Structural Features
- Piperidine Ring : Central to the compound's structure, contributing to its pharmacological properties.
- Cyclohexylthio Group : Enhances lipophilicity and receptor binding affinity.
- Propylsulfonyl Moiety : Implicated in the modulation of biological activity through interactions with various receptors.
Orexin Receptor Agonism
Research indicates that this compound acts as an orexin type 2 receptor (OX2R) agonist , which is significant for its role in regulating sleep-wake cycles and energy homeostasis. The orexin system has been implicated in various physiological processes, including:
- Regulation of Appetite
- Sleep Regulation
- Stress Response
The activation of the OX2R by this compound leads to increased neuronal excitability and neurotransmitter release, contributing to its potential therapeutic effects in conditions such as narcolepsy and obesity.
Case Studies
- Study on Sleep Disorders :
- Appetite Regulation :
Comparative Biological Activity
A comparison of the biological activities of similar compounds can provide insights into the efficacy of this compound. The following table summarizes key findings from related studies:
| Compound Name | Receptor Target | Biological Effect | Reference |
|---|---|---|---|
| Compound A | OX2R | Increased wakefulness | |
| Compound B | OX2R | Appetite suppression | |
| This compound | OX2R | Enhanced energy expenditure |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High volume of distribution due to lipophilic nature.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly excreted through urine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-[3-(azetidin-1-yl)propyl]-1-(4-fluorobenzoyl)piperidine-3-carboxamide TFA salt (12)
- Key Differences : Replaces the cyclohexylthio and propylsulfonyl groups with a 4-fluorobenzoyl moiety and azetidine-propyl chain.
- Synthetic Yield : ~70–90% via HATU-mediated coupling .
- Implications : The fluorobenzoyl group may enhance aromatic interactions with receptors, while the azetidine-propyl chain could improve solubility.
Sigma Receptor Ligands (e.g., SKF-10,047, (+)-3-PPP) Key Differences: SKF-10,047 (σ receptor agonist) lacks the sulfonyl and carboxamide groups but shares piperidine/aryl motifs. (+)-3-PPP binds to σ₁ receptors with high affinity (Kd = 10 nM) .
Pharmacological Analogues
Dextromethorphan (DM)
- Binding Sites : High-affinity DM1/σ₁ sites (Kd = 20 nM) and μ/κ opioid receptors.
- Comparison : The target compound’s sulfonyl group may reduce μ/κ affinity compared to DM but enhance σ₁ selectivity .
Buprenorphine (Partial μ Agonist) Activity: Suppresses and precipitates abstinence in morphine-dependent models. Structural Contrast: The target compound lacks the thebaine-derived scaffold, suggesting divergent mechanisms .
Data Tables
Table 2: Receptor Binding and Activity
Research Findings and Implications
- Synthetic Feasibility : Analogous piperidine-carboxamides (e.g., compound 12) are synthesized via HATU-mediated coupling with >70% yields, suggesting scalable routes for the target compound .
- Receptor Interactions : The cyclohexylthio group may enhance σ₁ binding compared to fluorobenzoyl analogs, as sulfur atoms participate in hydrophobic interactions .
- Allosteric Potential: Similar to DM, the sulfonyl group could enable ropizine-mediated modulation of σ₁ sites, offering therapeutic avenues in CNS disorders .
Q & A
Q. What are the recommended synthetic pathways for N-(3-(cyclohexylthio)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide, and how is structural confirmation achieved?
Methodological Answer: Synthesis of this compound likely involves multi-step organic reactions, such as:
- Thioether linkage formation : Reacting cyclohexylthiol with a halogenated propyl intermediate (e.g., 3-chloropropanol) under basic conditions to form the 3-(cyclohexylthio)propyl moiety .
- Sulfonylation : Introducing the propylsulfonyl group to the piperidine nitrogen using propylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Carboxamide coupling : Utilizing carbodiimide reagents (e.g., EDC/HOBt) to conjugate the propylsulfonyl-piperidine fragment with the thioether-containing propylamine .
Structural confirmation requires:
Q. How do solubility and stability profiles of this compound vary under physiological and storage conditions?
Methodological Answer:
- Solubility screening : Test in buffers (pH 1–10), DMSO, and aqueous-organic mixtures (e.g., acetonitrile/water). Polar sulfonyl and carboxamide groups suggest moderate aqueous solubility, but lipophilic cyclohexylthio may require co-solvents like DMSO for in vitro assays .
- Stability studies :
- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Hydrolytic stability : Incubate in simulated gastric/intestinal fluids (pH 1.2–6.8) and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials at –20°C to prevent thioether oxidation or sulfonyl group hydrolysis .
Advanced Research Questions
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound for target engagement?
Methodological Answer:
- Analog synthesis : Modify substituents systematically (e.g., replace cyclohexylthio with smaller alkylthio groups, vary sulfonyl chain length) to assess impact on potency .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to putative targets (e.g., enzymes with sulfonamide-binding pockets) .
- Biological assays :
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay optimization :
- Orthogonal validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
